N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of triazine derivatives
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-21(2)10-6-9-18-15(24)14-16(25)23-12-11-22(17(23)20-19-14)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRBJNOUBPOYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine
- 2,4-bis(4′-fluorophenethylamino)-6-(3′-(N,N-dimethylamino)-propylamino)-1,3,5-triazine
Uniqueness
N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific structural features, such as the fused triazine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines, which are known for their diverse biological activities. Its structure includes a dimethylamino propyl group and a phenyl substituent, contributing to its lipophilicity and potential interactions with biological targets.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 312.38 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have suggested that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit significant anticancer properties. The compound's ability to inhibit P-glycoprotein (P-gp), a major contributor to multidrug resistance (MDR) in cancer cells, has been particularly highlighted.
- P-glycoprotein Inhibition : The compound inhibits the transport function of P-gp, enhancing the accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cell lines. This was demonstrated in vitro using KB-8-5 cervical carcinoma cells where the compound increased intracellular doxorubicin levels by 9.1-fold compared to controls .
Antimicrobial Activity
Preliminary evaluations have indicated that similar triazine derivatives possess antimicrobial properties. In vitro studies suggest that modifications to the imidazo[2,1-c][1,2,4]triazine core can enhance antibacterial efficacy against various pathogens.
Neuroprotective Effects
Some derivatives have shown potential neuroprotective effects through modulation of neurotransmitter systems. The dimethylamino group may play a role in enhancing the bioavailability of these compounds across the blood-brain barrier.
Study 1: P-glycoprotein Inhibition
In a study published in Pharmaceutical Research, researchers assessed the binding affinity of various imidazo[2,1-c][1,2,4]triazine derivatives to P-gp. The lead compound exhibited a binding energy comparable to known inhibitors like zosuquidar. In cellular assays, it significantly reversed doxorubicin resistance in P-gp-overexpressing cells .
Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial activity of related triazine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antibacterial activity by disrupting bacterial cell membranes .
Q & A
Q. Table 1: Example Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | Pd(OAc)₂ | 80 | 55 |
| 2 | Methanol | CuI | 60 | 68 |
How can researchers resolve contradictory spectral data during structural characterization?
Category: Advanced
Methodological Answer:
Contradictions in NMR or MS data often arise from:
- Tautomeric forms : Use 2D NMR (COSY, HSQC) to differentiate between tautomers .
- Impurity peaks : Compare experimental HRMS with theoretical m/z values (tolerance < 2 ppm) .
- Dynamic effects : Variable-temperature NMR (25–60°C) can stabilize conformers for clearer analysis .
What computational methods are effective for predicting reaction pathways in its synthesis?
Category: Advanced
Methodological Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify low-energy pathways .
- Reaction path search : Tools like GRRM or AFIR predict intermediates and byproducts .
- Machine learning : Train models on existing reaction databases to optimize solvent/catalyst combinations .
How should researchers assess the compound’s stability under varying pH conditions?
Category: Basic
Methodological Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours .
- Analytical monitoring : Track degradation via UPLC-MS every 24 hours.
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
What strategies mitigate low yields in the final coupling step?
Category: Advanced
Methodological Answer:
- Alternative coupling reagents : Replace EDCl/HOBt with PyBOP for sterically hindered substrates .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hours) while maintaining 75% yield .
- In situ protection : Use Boc groups to prevent amine oxidation during coupling .
How can biological activity be systematically evaluated against kinase targets?
Category: Basic
Methodological Answer:
- Kinase inhibition assays : Use FRET-based kits (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cellular assays : Test cytotoxicity in HEK293 cells via MTT assay (48-hour exposure) .
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes to ATP pockets .
What experimental approaches validate the compound’s solubility profile?
Category: Basic
Methodological Answer:
- Solvent screening : Test solubility in 10 solvents (e.g., DMSO, ethanol, PBS) via nephelometry .
- Co-solvent systems : Use PEG-400/water mixtures to enhance aqueous solubility for in vivo studies .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Ethanol | 8.7 |
| PBS (pH 7.4) | 0.3 |
How can researchers address discrepancies between computational predictions and experimental bioactivity?
Category: Advanced
Methodological Answer:
- Free-energy calculations : Apply MM/PBSA to refine binding affinity predictions .
- Proteomics profiling : Use LC-MS/MS to identify off-target interactions in cell lysates .
- Conformational sampling : Run MD simulations (100 ns) to assess protein flexibility .
What techniques elucidate the compound’s metabolic pathways?
Category: Advanced
Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, analyze metabolites via LC-QTOF .
- Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate in rodent models .
How can interdisciplinary approaches enhance its drug development potential?
Category: Advanced
Methodological Answer:
- Chemoinformatics : Integrate synthetic data with PubChem bioactivity datasets for SAR analysis .
- Process intensification : Combine flow chemistry with real-time MS monitoring to scale up synthesis .
- Translational studies : Collaborate with pharmacologists to design PK/PD models for dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
